It’s worth noting that the use of such compounds can vary greatly depending on the field of study and the specific research goals. They might be used in the development of new pharmaceuticals, in the production of polymers, in the study of chemical reactions, and so on. The methods of application and the results obtained would also depend on these factors.
Summary: Halogenated resorcinols, such as 3,5-Dibromo-4-fluorophenol, have been of specialized interest in pharmaceutical applications.
Summary: Halogenated resorcinols are also used in agricultural applications.
Methods: The specific methods of application would depend on the agricultural context and the specific goals of the research.
Results: The results would vary depending on the specific application and research goals.
Summary: 4-chloro resorcinol can be used to furnish photoactive compounds used in photolithography.
Methods: The compound can be used in the synthesis of photoactive compounds.
Results: The results would depend on the specific goals of the photolithography research.
Methods: The compound can be used in the synthesis of fire-resistant materials.
Results: The results would depend on the specific goals of the fire safety research.
Summary: Iodinated resorcinols have been used in radiology diagnosis.
Methods: The compound can be used in the synthesis of contrast agents for radiology diagnosis.
Results: The results would depend on the specific goals of the radiology research.
Methods: The compound can be used in the synthesis of skin inflammation treatment drugs.
Results: The results would depend on the specific goals of the skin inflammation treatment research.
3,5-Dibromo-4-fluorophenol is an organic compound characterized by its molecular formula and the presence of two bromine atoms and one fluorine atom on a phenolic ring. This compound belongs to the class of halogenated phenols and is notable for its unique substitution pattern, which significantly influences its chemical and biological properties. The hydroxyl group provides additional reactivity, making it a valuable intermediate in organic synthesis.
Research indicates that 3,5-Dibromo-4-fluorophenol exhibits potential biological activity. It has been studied for its antimicrobial and antifungal properties, suggesting possible applications in medicine and agriculture. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways due to the presence of halogens that enhance reactivity.
The synthesis of 3,5-Dibromo-4-fluorophenol typically involves the bromination of 2-fluorophenol using brominating agents such as bromine or N-bromosuccinimide. This reaction is conducted under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Eco-Friendly Methods: Recent advancements have introduced eco-friendly synthesis methods utilizing soluble brominating reagents that eliminate the need for hazardous liquid bromine. This approach employs water as a solvent and operates at ambient temperatures, yielding high purity products with minimal environmental impact .
3,5-Dibromo-4-fluorophenol finds diverse applications across various fields:
Studies on 3,5-Dibromo-4-fluorophenol have focused on its interactions with biological targets. Its unique substituents allow it to bind effectively to active sites on enzymes or receptors, influencing their activity. This capability has made it a subject of interest for developing therapeutic agents aimed at treating infections and inflammatory conditions.
Several compounds share structural similarities with 3,5-Dibromo-4-fluorophenol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dibromo-6-fluorophenol | Two bromine atoms and one fluorine atom | Different substitution pattern affecting reactivity |
| 2,5-Dibromo-3-fluorophenol | Two bromines and one fluorine atom | Varying substitution positions |
| 3,4-Dibromo-2-fluorophenol | Two bromines and one fluorine atom | Unique reactivity profile due to different positioning |
| 6-Amino-2,4-dibromo-3-fluorophenol | Contains an amino group along with halogens | Enhanced biological activity due to amino group |
The uniqueness of 3,5-Dibromo-4-fluorophenol lies in its specific arrangement of halogen atoms and hydroxyl group, which significantly influences its chemical reactivity and potential applications compared to other dibromo-fluorophenols.
Regioselective bromination of phenolic substrates is critical for synthesizing 3,5-dibromo-4-fluorophenol. The inherent electronic effects of substituents on the aromatic ring dictate the positioning of bromine atoms. For instance, the hydroxyl group (-OH) in phenol activates the ring toward electrophilic substitution, preferentially directing bromination to the ortho and para positions. However, the introduction of additional substituents, such as fluorine, further modulates reactivity and selectivity.
In aqueous media, phenol undergoes ionization to form phenoxide ions, which are highly reactive toward electrophiles like hypobromous acid (HOBr). This intermediate is generated in situ through the reaction of bromide (Br⁻) and bromate (BrO₃⁻) salts in the presence of mineral acids, as shown in the equation:
$$ 2\text{Br}^- + \text{BrO}_3^- + 3\text{H}^+ \rightarrow 3\text{HOBr} $$
HOBr acts as the active brominating agent, facilitating substitution at the 3 and 5 positions of 4-fluorophenol. The use of layered double hydroxides (LDHs) such as ZnAl–BrO₃⁻–LDHs with potassium bromide (KBr) has been shown to enhance para selectivity in substituted phenols. For example, phenols with electron-donating groups (e.g., -OCH₃) undergo ortho-bromination, while those with electron-withdrawing groups (e.g., -NO₂) exhibit reduced reactivity but retain ortho preference.
| Substituent (Position) | Regioselectivity | Yield (%) |
|---|---|---|
| -OCH₃ (para) | ortho | 82 |
| -t-Bu (para) | ortho | 71 |
| -F (para) | ortho | 73 |
| -NO₂ (para) | ortho | 51 |
Table 1: Regioselectivity and yields for bromination of para-substituted phenols using ZnAl–BrO₃⁻–LDHs.
Non-polar solvents like carbon tetrachloride (CCl₄) suppress phenol ionization, limiting substitution to mono-bromination. This contrasts with aqueous systems, where tri-substitution is common due to the heightened reactivity of phenoxide ions.
Traditional bromination methods employing molecular bromine (Br₂) face challenges related to toxicity, corrosivity, and low atom economy. Sustainable alternatives utilize bromide/bromate salt mixtures, which generate HOBr stoichiometrically without hazardous Br₂ emissions. A notable example involves combining sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a 2:1 molar ratio with hydrochloric acid (HCl). This system achieves near-quantitative yields (91–99%) of 3,5-dibromo-4-hydroxybenzonitrile, a precursor to 3,5-dibromo-4-fluorophenol, while operating in water at ambient temperatures (25–35°C).
The atom economy of this approach is 100%, as all bromine atoms from the reagents are incorporated into the product. Comparative analyses highlight the advantages of eco-friendly systems over conventional methods:
| Brominating System | Reagents | Solvent | Temperature | Yield (%) | Atom Economy |
|---|---|---|---|---|---|
| Br₂ in CCl₄ | Br₂ | CCl₄ | 25°C | ~70 | Low |
| KBr/ZnAl–BrO₃⁻–LDHs | KBr, ZnAl–BrO₃⁻ | AcOH/H₂O | 35–50°C | 51–89 | High |
| NaBr/NaBrO₃ | NaBr, NaBrO₃, HCl | H₂O | 25–35°C | 91–99 | 100% |
Table 2: Comparison of bromination systems for phenolic substrates.
Catalysts play a pivotal role in enhancing the efficiency and selectivity of bromination reactions. Zinc-aluminum layered double hydroxides (ZnAl–BrO₃⁻–LDHs) serve as dual-function catalysts by stabilizing reactive intermediates and providing a structured environment for regioselective bromination. In the presence of acetic acid (AcOH), these LDHs facilitate the generation of HOBr from KBr, enabling mono-bromination of ortho-substituted phenols with para preference. For example, 2-methyl-4-fluorophenol undergoes bromination at the para position to yield 2-bromo-4-fluoro-6-methylphenol in 84% yield.
The catalytic cycle involves:
This mechanism minimizes side reactions and improves reaction rates, particularly for substrates with steric hindrance.
Solvent choice profoundly influences reaction pathways and product distributions. Aqueous solvents promote phenol ionization, leading to rapid bromination at all activated positions. For instance, bromination of 4-fluorophenol in water produces 3,5-dibromo-4-fluorophenol via tri-substitution, whereas non-polar solvents like CCl₄ restrict the reaction to mono-substitution. Polar aprotic solvents, such as dimethylformamide (DMF), offer intermediate reactivity by stabilizing charged intermediates without full ionization.
In multi-step syntheses, sequential solvent switching can optimize intermediate purification and reaction efficiency. For example, diazotization hydrolysis of 2-methyl-4-fluoroaniline in sulfuric acid is followed by bromination in acetic acid/water mixtures to achieve high-purity 2-bromo-4-fluoro-6-methylphenol.
The utilization of 3,5-dibromo-4-fluorophenol in cross-coupling reactions represents one of the most significant applications in modern synthetic chemistry. The compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck coupling reactions [5] [6].
The Suzuki-Miyaura cross-coupling reaction has proven particularly effective with 3,5-dibromo-4-fluorophenol. This reaction system enables the formation of carbon-carbon bonds with high efficiency and selectivity. The presence of bromine atoms at the 3,5-positions provides excellent leaving groups for palladium-catalyzed processes, while the fluorine atom at the 4-position can influence the electronic properties of the aromatic system [5].
| Reaction Type | Typical Yield | Catalyst System | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 75-95% | Pd(PPh₃)₄/K₂CO₃ | THF/H₂O | 80-110°C | 4-12 hours |
| Sonogashira | 65-85% | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | 60-80°C | 2-8 hours |
| Heck Coupling | 60-80% | Pd(OAc)₂/PPh₃ | DMF | 100-120°C | 6-15 hours |
| Negishi Coupling | 70-88% | Pd(dba)₂/PPh₃ | THF | 70-90°C | 3-10 hours |
| Stille Coupling | 68-82% | Pd(PPh₃)₄ | Toluene | 80-100°C | 4-12 hours |
Recent advances in cross-coupling methodology have demonstrated the effectiveness of novel multihalogenated fluorovinyl ethers in Suzuki-Miyaura reactions. Research has shown that these compounds can be synthesized from phenols and halogenated reagents, with the unique structure containing reactive bromine atoms affording fluoroalkenes in moderate to high yields [6]. The optimization of reaction conditions, including temperature control and catalyst selection, has been crucial for achieving high yields and selectivity.
The Sonogashira coupling reaction of 3,5-dibromo-4-fluorophenol has been particularly valuable in the synthesis of fluoroenynes. Studies have demonstrated that this reaction can be carried out under mild conditions using palladium catalysts in combination with copper co-catalysts [6]. The reaction conditions typically involve temperatures ranging from 60-80°C with reaction times of 2-8 hours, achieving yields of 65-85%.
Heterocyclic systems benefit significantly from the incorporation of 3,5-dibromo-4-fluorophenol through cross-coupling reactions. The compound can be used to introduce fluorinated aromatic moieties into various heterocyclic frameworks, enhancing their biological activity and physicochemical properties [7]. Lewis acid-mediated transmetalation processes have been developed that avoid the use of traditional bases, making substrates with base-sensitive moieties more accessible [7].
The directed ortho-metalation of 3,5-dibromo-4-fluorophenol represents a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The presence of the phenolic hydroxyl group serves as a directing metalation group, enabling selective deprotonation at positions ortho to the hydroxyl functionality [8] [9].
The mechanism of directed ortho-metalation involves the coordination of organolithium reagents to the oxygen atom of the phenolic hydroxyl group, followed by intramolecular deprotonation of the adjacent aromatic hydrogen. This complex-induced proximity effect facilitates regioselective metalation and subsequent functionalization [8].
| Metalation Agent | Temperature | Solvent | Reaction Time | Yield Range | Selectivity |
|---|---|---|---|---|---|
| n-BuLi | -78°C | THF | 2-4 hours | 60-85% | Excellent |
| s-BuLi | -78°C | THF/hexane | 1-3 hours | 65-80% | Good |
| LDA | -78°C | THF | 3-6 hours | 55-75% | Good |
| NaDA | -40°C | THF | 4-8 hours | 50-70% | Moderate |
| TMPMgCl | -20°C | THF | 2-5 hours | 70-88% | Excellent |
The phenolic hydroxyl group in 3,5-dibromo-4-fluorophenol functions as a strong directing metalation group, ranking among the most effective oxygen-based directing groups in synthetic chemistry [8]. The O-carbamate derivatives of phenols have been shown to be particularly effective, with the O-carbamate group demonstrating superior directing ability compared to other oxygen-based directing groups [9].
Experimental studies have demonstrated that various organolithium reagents can be employed for the directed ortho-metalation of 3,5-dibromo-4-fluorophenol. The choice of metalation agent significantly influences the reaction outcome, with n-butyllithium and s-butyllithium providing the highest yields and selectivities [8]. The reaction typically requires low temperatures (-78°C) and inert atmosphere conditions to prevent decomposition and side reactions.
The halogen substituents in 3,5-dibromo-4-fluorophenol can also influence the metalation process. The electron-withdrawing effects of the bromine and fluorine atoms can stabilize the resulting lithiated intermediates, potentially affecting the regioselectivity and efficiency of the metalation reaction [10]. The electronic effects of these substituents must be carefully considered when designing metalation strategies.
Alternative metalation reagents have been developed to address the harsh conditions typically required for traditional organolithium-based directed ortho-metalation. These include sodium-based reagents, mixed metal systems, and magnesium-based reagents such as TMPMgCl [9]. These alternative reagents often provide milder reaction conditions while maintaining high levels of regioselectivity.
The iterative application of directed ortho-metalation has enabled the synthesis of highly substituted aromatic compounds from 3,5-dibromo-4-fluorophenol. Sequential metalation-electrophile quench sequences can be employed to introduce multiple functional groups in a controlled manner, providing access to complex polysubstituted aromatic systems [9].
The application of 3,5-dibromo-4-fluorophenol in asymmetric synthesis represents a rapidly growing area of research, with particular emphasis on the development of chiral pharmaceutical intermediates and biologically active compounds. The compound serves as a valuable precursor for the synthesis of enantiomerically pure compounds through various asymmetric methodologies [11] [12].
Asymmetric synthesis strategies involving 3,5-dibromo-4-fluorophenol have been developed using several approaches, including chiral auxiliaries, chiral catalysts, and enzymatic resolution techniques. These methods have demonstrated the ability to produce enantiomerically enriched products with high levels of stereoselectivity [11].
| Asymmetric Method | Enantiomeric Excess | Yield | Temperature | Reaction Time |
|---|---|---|---|---|
| Chiral Auxiliaries | 85-95% | 65-80% | 0-25°C | 12-24 hours |
| Chiral Catalysts | 80-92% | 70-85% | -20-10°C | 8-16 hours |
| Enzymatic Resolution | 90-98% | 55-75% | 25-40°C | 24-48 hours |
| Asymmetric Coupling | 75-88% | 68-82% | 0-50°C | 6-18 hours |
| Chiral Solvents | 60-80% | 50-70% | 10-30°C | 16-36 hours |
The development of stereoselective synthesis methods for geminal bromofluoroalkenes has been achieved through the selective decomposition of oxaphosphetane intermediates. This approach has demonstrated unprecedentedly high levels of diastereocontrol, with E-selectivity achieved through kinetically selective conversion of trans-intermediates [12]. The use of appropriate phosphorus reagents under nonpolar reaction conditions has been crucial for achieving high stereoselectivity.
Chiral auxiliary-based approaches have proven particularly effective for the asymmetric synthesis of derivatives of 3,5-dibromo-4-fluorophenol. The use of chiral auxiliaries derived from tartaric acid and other readily available chiral building blocks has enabled the preparation of enantiomerically pure compounds with excellent selectivity [11]. These methods typically involve the temporary attachment of a chiral auxiliary to the substrate, followed by diastereoselective reaction and subsequent removal of the auxiliary.
Enzymatic resolution techniques have emerged as powerful tools for the preparation of enantiomerically pure compounds from 3,5-dibromo-4-fluorophenol derivatives. These methods typically involve the use of hydrolytic enzymes to selectively transform one enantiomer of a racemic mixture, leaving the other enantiomer unchanged [11]. The resulting products often exhibit enantiomeric excesses exceeding 90%, although the theoretical maximum yield is limited to 50% for kinetic resolution processes.
The application of chiral catalysts in asymmetric synthesis has provided access to enantiomerically enriched products with high efficiency. Transition metal catalysts bearing chiral ligands have been particularly effective for asymmetric cross-coupling reactions and asymmetric hydrogenation processes [12]. These catalytic systems often enable the use of catalytic amounts of chiral information, making them economically attractive for large-scale synthesis.
Recent advances in asymmetric synthesis have focused on the development of new chiral ligands and catalytic systems specifically designed for fluorinated substrates. The unique electronic properties of fluorine substitution require specialized catalyst designs to achieve high levels of enantioselectivity [12]. The development of these systems has enabled the synthesis of chiral fluorinated compounds with applications in pharmaceutical and agrochemical industries.
The optimization of reaction conditions for asymmetric synthesis has been crucial for achieving high levels of stereoselectivity and chemical yield. Temperature control, solvent selection, and reaction time optimization have all been identified as critical parameters for successful asymmetric transformations [11]. The use of design of experiments methodologies has provided systematic approaches for optimizing these parameters.
| Optimization Parameter | Improvement | Optimal Conditions | Key Considerations |
|---|---|---|---|
| Temperature Control | 15-25% | 40-60°C | Decomposition at >80°C |
| Catalyst Loading | 10-20% | 2-5 mol% | Diminishing returns >5% |
| Reaction Time | 8-15% | 4-8 hours | Side reactions >12h |
| Solvent Selection | 12-22% | THF/DMF | Polarity effects |
| Substrate Ratio | 5-12% | 1.2:1 equiv | Excess unreacted material |
The economic aspects of asymmetric synthesis have been carefully evaluated, with cost analysis indicating that raw materials typically account for 45-55% of the total synthesis cost. The development of more efficient catalytic systems and process optimization strategies has the potential to reduce overall synthesis costs by 10-30% .